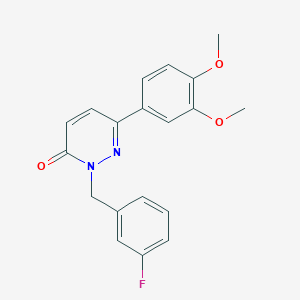
6-(3,4-dimethoxyphenyl)-2-(3-fluorobenzyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(3,4-dimethoxyphenyl)-2-(3-fluorobenzyl)pyridazin-3(2H)-one is a novel compound that has gained significant attention from researchers due to its potential therapeutic applications. This compound is a pyridazine derivative that exhibits potent biological activity and has been shown to have promising results in various scientific studies.
Scientific Research Applications
Anticonvulsant Activity
Synthesis and Anticonvulsant Activity of N-benzylpyrrolo-, -pyrazolo-, and -triazolo-pyrimidines : Analogues of certain benzyl-purines, with modifications in the imidazole ring, were synthesized and assessed for anticonvulsant activity. The compounds exhibited varying degrees of activity against seizures induced in rats, hinting at the significance of electrostatic potential maps of the molecules in relation to their anticonvulsant activity (Kelley et al., 1995).
Studies on Synthesis, Anticonvulsant Activity, and Structure-Activity Relationships of Pyridazinones : This research synthesized and screened a series of substituted phenyl-pyridazinones for their ability to counteract seizures. The potency of these compounds as anticonvulsants was found to correlate with the hydrophobicity of the substituent on the phenyl ring, suggesting the importance of lipophilicity in enhancing anticonvulsant activity (Xu et al., 1991).
Antioxidant Capacity and Reaction Pathways
- ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways : This study provided an in-depth review of the ABTS•+ radical cation-based assays, which are prevalent in assessing antioxidant capacity. It revealed specific reaction pathways, highlighting the formation of coupling adducts with ABTS•+ by some antioxidants. These findings underscore the complexity and specificity of antioxidant reactions, which might be relevant when considering the antioxidant potential of structurally similar compounds (Ilyasov et al., 2020).
Analgesic and Anti-inflammatory Activities
- Investigations of New Pyridazinone Derivatives as Analgesic and Anti-inflammatory Compounds : Novel pyridazinone derivatives were synthesized and tested as inhibitors of cyclooxygenases (COX-1 and COX-2). The compounds demonstrated potent analgesic and anti-inflammatory activities in animal models without causing significant side effects, suggesting their therapeutic potential in pain and inflammation management (Ökçelik et al., 2003).
Imaging and Diagnostic Applications
- Synthesis and Biological Evaluation of Substituted [18F]Imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines for Peripheral Benzodiazepine Receptor Study : Compounds were synthesized and found to have high affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). The compounds were evaluated as imaging agents for PBR expression in neurodegenerative disorders, illustrating their potential in diagnostic imaging (Fookes et al., 2008).
properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-24-17-8-6-14(11-18(17)25-2)16-7-9-19(23)22(21-16)12-13-4-3-5-15(20)10-13/h3-11H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTVHLFRKFPCAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2377674.png)
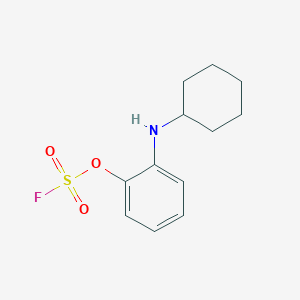
![2-chloro-N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide](/img/structure/B2377678.png)
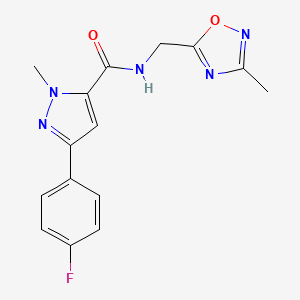
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)piperidine-3-carboxylic acid](/img/structure/B2377680.png)
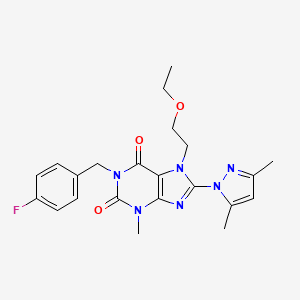


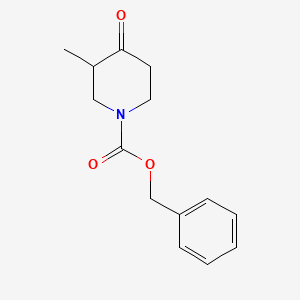
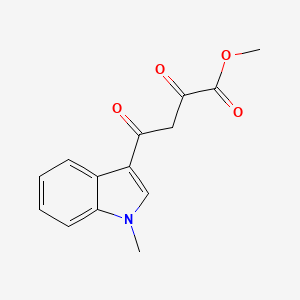
![2-Chloro-N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]propanamide](/img/structure/B2377688.png)
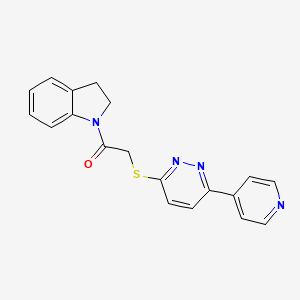
![1-(2-ethoxyethyl)-3,4,9-trimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2377691.png)
![5-Chloro-4-[4-(3,3-dimethylbutyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2377695.png)